Cas no 17404-92-1 (7-chlorocinnoline)
7-chlorocinnoline Chemical and Physical Properties
Names and Identifiers
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- 7-chloro-Cinnoline
- 7-chlorocinnoline
- DTXSID901316350
- CS-0448279
- 17404-92-1
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- Inchi: 1S/C8H5ClN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H
- InChI Key: ZPXKWALFVZICHA-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C=CN=NC=2C=1
Computed Properties
- Exact Mass: 164.0141259g/mol
- Monoisotopic Mass: 164.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 25.8Ų
7-chlorocinnoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042290-1g |
7-Chlorocinnoline |
17404-92-1 | 95% | 1g |
1,736.90 USD | 2021-06-11 | |
| Alichem | A449042290-5g |
7-Chlorocinnoline |
17404-92-1 | 95% | 5g |
4,926.48 USD | 2021-06-11 | |
| Ambeed | A336001-5g |
7-Chlorocinnoline |
17404-92-1 | 95+% | 5g |
$2710.0 | 2025-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-100mg |
7-chlorocinnoline |
17404-92-1 | 95% | 100mg |
¥1075.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-250mg |
7-chlorocinnoline |
17404-92-1 | 95% | 250mg |
¥1714.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-500mg |
7-chlorocinnoline |
17404-92-1 | 95% | 500mg |
¥2862.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-1g |
7-chlorocinnoline |
17404-92-1 | 95% | 1g |
¥4286.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-5g |
7-chlorocinnoline |
17404-92-1 | 95% | 5g |
¥11957.0 | 2024-04-23 | |
| Chemenu | CM510815-1g |
7-Chlorocinnoline |
17404-92-1 | 95% | 1g |
$*** | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-100.0mg |
7-chlorocinnoline |
17404-92-1 | 95% | 100.0mg |
¥1075.0000 | 2025-04-12 |
7-chlorocinnoline Suppliers
7-chlorocinnoline Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 7-chlorocinnoline
Professional Introduction to 7-Chlorocinnoline (CAS No. 17404-92-1)
7-Chlorocinnoline, with the chemical identifier CAS No. 17404-92-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a chlorine substituent at the 7-position of the cinnoline ring confers distinct reactivity and functionality, making it a valuable scaffold for synthesizing biologically active molecules.
The chemical structure of 7-chlorocinnoline consists of a fused benzene and pyridine ring system, with a chlorine atom attached to the 7-position of the cinnoline core. This arrangement imparts electrophilic characteristics to the molecule, facilitating various chemical transformations that are useful in medicinal chemistry. The compound's stability under different reaction conditions further enhances its utility as an intermediate in synthetic pathways.
In recent years, 7-chlorocinnoline has been extensively studied for its pharmacological properties. Research has highlighted its potential as a precursor in the synthesis of novel therapeutic agents. Specifically, derivatives of 7-chlorocinnoline have shown promise in inhibiting certain enzymes and receptors involved in inflammatory and infectious diseases. The chlorine atom at the 7-position plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its binding affinity to biological targets.
One of the most compelling areas of research involving 7-chlorocinnoline is its application in anticancer drug development. Studies have demonstrated that certain analogs of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves interference with key cellular processes such as DNA replication and transcription. The structural versatility of 7-chlorocinnoline allows for modifications that can enhance its specificity and potency as an anticancer agent.
Furthermore, the compound has been explored for its antimicrobial properties. Researchers have identified that modifications to the cinnoline core can lead to derivatives with broad-spectrum activity against bacteria, fungi, and even viruses. This makes 7-chlorocinnoline a promising candidate for developing new antibiotics and antiviral drugs, particularly in response to emerging resistant strains.
The synthesis of 7-chlorocinnoline typically involves multi-step organic reactions, starting from readily available precursors such as o-toluidine and glyoxal. The introduction of the chlorine substituent is often achieved through chlorination reactions, which can be carried out under controlled conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale research and development using this compound.
In conclusion, 7-chlorocinnoline (CAS No. 17404-92-1) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features and reactivity make it an excellent scaffold for developing novel therapeutic agents with applications ranging from oncology to infectious diseases. As research continues to uncover new derivatives and applications, the significance of this compound is likely to grow further, solidifying its role as a cornerstone in medicinal chemistry.
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